![molecular formula C8H7BrN2 B1292640 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1000343-73-6](/img/structure/B1292640.png)

3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5 . It has a molecular weight of 211.06 . The compound is solid in its physical form .

Synthesis Analysis

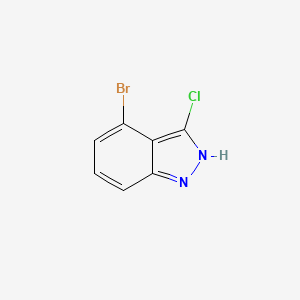

The synthesis of “3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 , which are key players in various types of tumors .

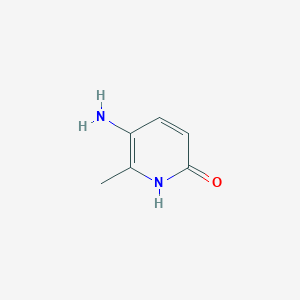

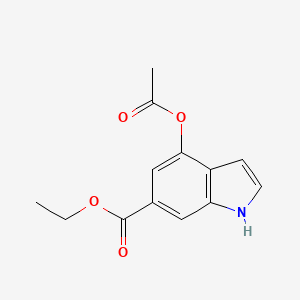

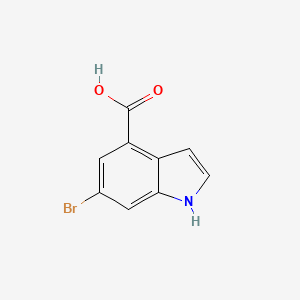

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine” consists of fused six-membered pyridine and five-membered pyrrole rings . This forms an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

Chemical Reactions Analysis

The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . This suggests that it can participate in chemical reactions that lead to the formation of these derivatives .

Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 211.06 . The compound is stored in a dry room at room temperature .

科学的研究の応用

Crystallography and Inorganic Chemistry

Summary of the Application

The compound “5-Bromo-1H-pyrrolo-[2,3-b]pyridine” has been studied in the field of crystallography and inorganic chemistry . The compound forms a planar aza-indole skeleton, which is essentially a fused six-membered pyridine and five-membered pyrrole ring .

Methods of Application

The compound was studied using X-ray diffraction techniques . The crystal data was collected using an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer .

Results or Outcomes

The study found that in the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .

Cancer Therapy

Summary of the Application

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Methods of Application

The synthesis of these derivatives was carried out in a laboratory setting . The inhibitory activity of these compounds against FGFRs was then tested .

Results or Outcomes

Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, compound 4h inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis .

Synthesis of 7-Azaindole Derivatives

Summary of the Application

The compound “5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a widely studied intermediate for the synthesis of C3 and C5-substituted 7-azaindole derivatives .

Methods of Application

This compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .

Results or Outcomes

These reactions can be further modified to develop novel 7-azaindole derivatives .

Biological Activities of Pyrrolopyrazine Derivatives

Summary of the Application

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Methods of Application

Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods, have been explored .

Results or Outcomes

According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

特性

IUPAC Name |

3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQXOQOTBYHDTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646851 |

Source

|

| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1000343-73-6 |

Source

|

| Record name | 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)